
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV− vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure .Molecular Structure Analysis
The molecular structure of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide” is characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV− vis spectral methods . The computed geometrical parameters are compared with experimental data .Chemical Reactions Analysis
The chemical reactions of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide” involve several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV− vis spectral methods . The detailed vibrational assignments of the molecule are obtained with the support of potential energy distribution .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide” are characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Kinase Inhibition and Cancer Research
The discovery and development of selective kinase inhibitors for cancer therapy have been a significant area of research. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, highlighting their potential as therapeutic agents in cancer treatment (Schroeder et al., 2009).
Neuroleptic Activity
Research into the neuroleptic activity of benzamides has provided insights into potential treatments for psychosis. One study synthesized and evaluated benzamides of N,N-disubstituted ethylenediamines for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. The study found a good correlation between structure and activity, identifying compounds with significantly enhanced activity compared to metoclopramide, suggesting their use as potent drugs with fewer side effects in treating psychosis (Iwanami et al., 1981).
Cystic Fibrosis Therapy
In the context of cystic fibrosis therapy, research has focused on correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide was found to improve corrector activity, particularly when the C4'-C5 bithiazole tether was constrained in the s-cis conformation, indicating its potential as a potent corrector for cystic fibrosis therapy (Yu et al., 2008).
DNA Minor Groove Recognition
Research on N-methylpyrrole-N-methylimidazole polyamide (PI polyamide) has explored its use in targeting specific DNA sequences for gene expression regulation. A study demonstrated the effectiveness of double β substitutions in PI polyamides for retaining high affinity for specific lengthened DNA binding and suppressing target gene expression in cells, suggesting its application in biomedical research targeting genomic DNA (Watanabe et al., 2015).
Metabolism and Drug Development
Understanding the metabolism of compounds is crucial for drug development. A study investigating the metabolism of acrylamide in humans following oral administration highlighted the importance of evaluating metabolites for understanding exposure effects and therapeutic potential (Fennell et al., 2005).
作用機序
Mode of Action
It is known that the compound belongs to a class of organic compounds known as phenylpiperazines , which are known to interact with various receptors and enzymes in the body.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pivalamide are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Safety and Hazards
特性
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)15(19)17-12-5-7-13(8-6-12)18-10-9-14(11-18)20-4/h5-8,14H,9-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMITAKNAPBPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

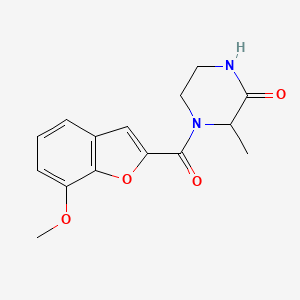
![2,5-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2753269.png)
![3-cinnamyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2753271.png)
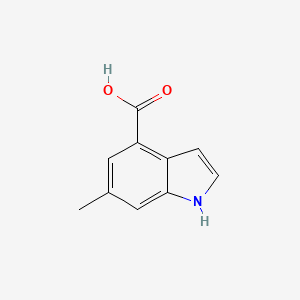
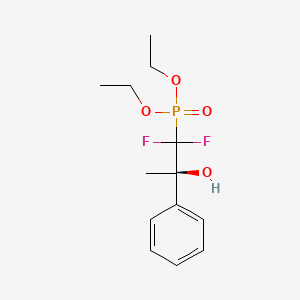
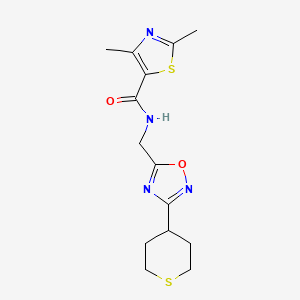
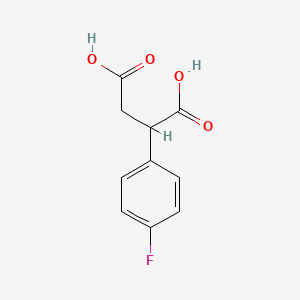
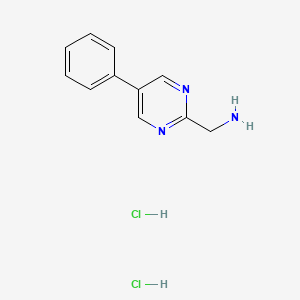
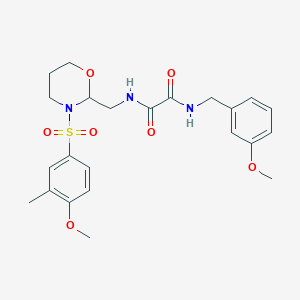
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2753281.png)
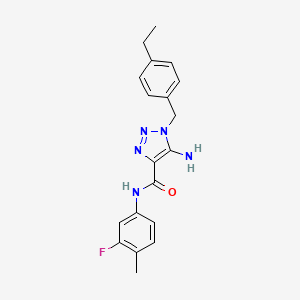

![N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2753285.png)
![2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2753288.png)